
Diisobutylnaphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutylnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where the naphthalene ring is substituted with two isobutyl groups and a sulfonic acid group at the 2-position. This compound is known for its applications in various industrial processes, particularly in the production of dyes and as a surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisobutylnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The process typically involves the reaction of diisobutylnaphthalene with sulfuric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where diisobutylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield. After the reaction is complete, the product is separated and purified using techniques such as distillation, crystallization, or filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutylnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form naphthalene derivatives with different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthol, aminonaphthalene, and other sulfonated naphthalene compounds .
Applications De Recherche Scientifique
Diisobutylnaphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential use in biological systems as a surfactant or emulsifying agent.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its surfactant properties.
Industry: It is used in the formulation of detergents, wetting agents, and dispersants.
Mécanisme D'action
The mechanism of action of diisobutylnaphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating proton transfer reactions. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s surfactant properties enable it to reduce surface tension, making it useful in various industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler derivative of naphthalene with a single sulfonic acid group.
Dinonylnaphthalenedisulfonic acid: A more complex derivative with two sulfonic acid groups and longer alkyl chains.
Alkyl naphthalene sulfonate sodium salt: A sodium salt of alkylated naphthalene sulfonic acid used as a surfactant
Uniqueness
Diisobutylnaphthalene-2-sulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two isobutyl groups enhances its hydrophobicity, making it more effective as a surfactant compared to simpler naphthalene sulfonic acids. Additionally, its specific structure allows for targeted applications in dye synthesis and industrial formulations .
Propriétés
Numéro CAS |
958820-46-7 |
|---|---|
Formule moléculaire |
C18H24O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,3-bis(2-methylpropyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)17(10-13(3)4)18(15)22(19,20)21/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
Clé InChI |
UTDRFZYLWMKWGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
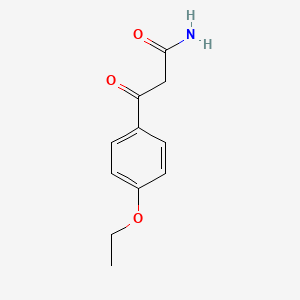
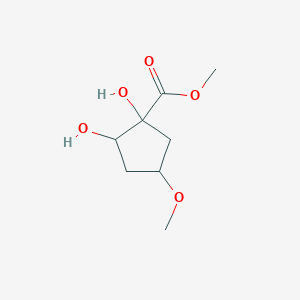
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
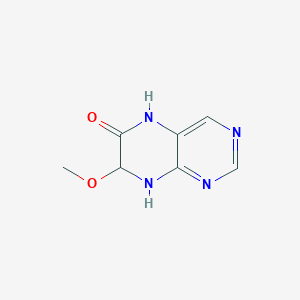
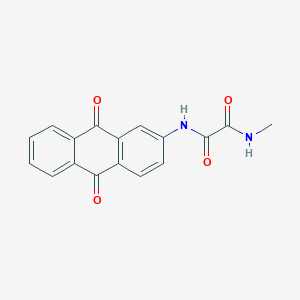
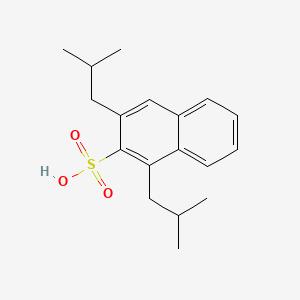
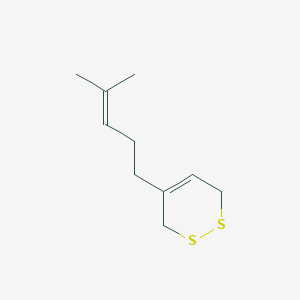
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
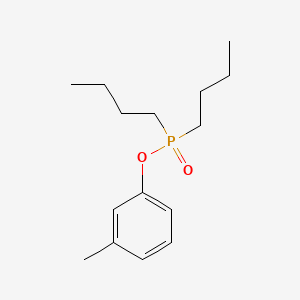
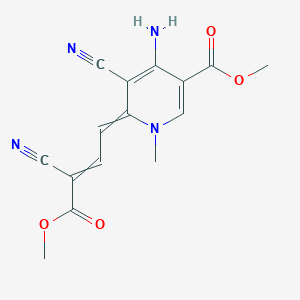
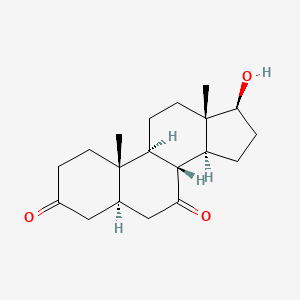
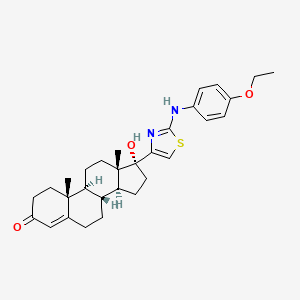
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
